molecular formula C7H10N2O2 B187772 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid CAS No. 72145-00-7

3-(3-methyl-1H-pyrazol-1-yl)propanoic acid

Cat. No. B187772
CAS RN: 72145-00-7
M. Wt: 154.17 g/mol
InChI Key: FPLLCFQUZAEVIE-UHFFFAOYSA-N
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Description

“3-(3-methyl-1H-pyrazol-1-yl)propanoic acid”, also known as MPP, is commonly used as an internal standard in quantitative MS metabolomics experiments . It has the empirical formula C7H10N2O2 .


Molecular Structure Analysis

The molecular formula of “3-(3-methyl-1H-pyrazol-1-yl)propanoic acid” is C7H10N2O2 . The SMILES string representation is O=C(O)CCN1N=C©C=C1 . The InChI representation is 1S/C7H10N2O2/c1-6-2-4-9(8-6)5-3-7(10)11/h2,4H,3,5H2,1H3,(H,10,11) .


Physical And Chemical Properties Analysis

The molecular weight of “3-(3-methyl-1H-pyrazol-1-yl)propanoic acid” is 154.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 . The exact mass is 154.074227566 g/mol .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthetic versatility of 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid derivatives is evident in their efficient heterocyclization from methyl 7,7,7-trihalo-4-methoxy-6-oxo-4-heptenoates into isoxazole and pyrazole derivatives. This process is significant for the generation of glutamate-like 3-(trihalomethylated-1,2-azol-3-yl)propanoates, with the crystal structure of certain derivatives being elucidated through monocrystal X-ray diffraction analysis, demonstrating intricate molecular interactions like N–H…H intermolecular hydrogen bonds (Flores et al., 2014).

  • The regiospecific synthesis of certain 3-(pyrazol-3-yl)propanoic acid derivatives and the complexities in identifying their structures underscore the pivotal role of single-crystal X-ray analysis in providing unambiguous structural determination. These compounds exhibit extensive hydrogen bonding and unique crystallization properties, such as forming mixed solvates and engaging in interactions like Br...Br interactions (Kumarasinghe et al., 2009).

Chemical Synthesis Protocols

  • The chemical versatility of 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid derivatives is further illustrated in various synthesis protocols. For instance, the synthesis of 4H-4-oxo-l-benzopyran-3-yl and 1,3-diarylpyrazol-4-yl propanoic acids using Meldrum's acid from carboxaldehydes is reported. These compounds are associated with pharmacological activities such as antifungal, antibacterial, and anticoagulant, and are important intermediates in the synthesis of a variety of heterocycles (Reddy & Rao, 2006).

  • The synthesis of 3-(pyrazolo[5,1-a]isoquinolin-1-yl)propanoic acids through a silver(I)-catalyzed three-component reaction showcases the compound's role in facilitating complex chemical transformations. This synthesis involves steps such as 6-endo cyclization, [3 + 2] cycloaddition, and rearrangement, leading to the formation of the target compounds in good yields (Pan et al., 2015).

Safety And Hazards

The compound may be harmful if inhaled, swallowed, or absorbed through the skin. It may cause respiratory tract irritation, skin irritation, and eye irritation .

properties

IUPAC Name

3-(3-methylpyrazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-6-2-4-9(8-6)5-3-7(10)11/h2,4H,3,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLLCFQUZAEVIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354598
Record name 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803226
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(3-methyl-1H-pyrazol-1-yl)propanoic acid

CAS RN

72145-00-7
Record name 3-Methyl-1H-pyrazole-1-propanoic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrazole-1-propanoic acid, 3-methyl
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